2-Bromo-1-(3-chlorophenyl)ethanone

Catalog No.
S1895094
CAS No.
41011-01-2
M.F
C8H6BrClO
M. Wt
233.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-1-(3-chlorophenyl)ethanone

CAS Number

41011-01-2

Product Name

2-Bromo-1-(3-chlorophenyl)ethanone

IUPAC Name

2-bromo-1-(3-chlorophenyl)ethanone

Molecular Formula

C8H6BrClO

Molecular Weight

233.49 g/mol

InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2

InChI Key

KJVRURZDIOVSSQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)CBr

Solubility

SOL IN ALCOHOL

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CBr

Potential Therapeutic Agent:

2-Bromo-1-(3-chlorophenyl)ethanone has been investigated for its potential therapeutic effects, particularly in the treatment of chronic schizophrenia and other psychotic disorders. Studies suggest it acts as a selective Cannabinoid receptor type 2 (CB2) agonist []. CB2 receptors are found throughout the body, but with a high concentration in the immune system. Their activation is linked to various physiological processes, including immunomodulation and anti-inflammatory responses [].

Mechanism of Action:

The proposed mechanism of action for 2-Bromo-1-(3-chlorophenyl)ethanone in treating schizophrenia involves its interaction with the CB2 receptor. When the CB2 receptor is activated, it can trigger a cascade of cellular events that may help to regulate neuroinflammation, a process implicated in the pathophysiology of schizophrenia [].

2-Bromo-1-(3-chlorophenyl)ethanone is an organic compound characterized by the molecular formula C8H6BrClOC_8H_6BrClO. It consists of a bromine atom and a chlorine atom substituted on a phenyl ring attached to an ethanone moiety. This compound is a derivative of acetophenone, where the substitutions at the 3 and 2 positions of the phenyl ring significantly influence its chemical properties and reactivity. The presence of halogens makes it a valuable compound for various

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as thiourea, leading to the formation of thioethers. The reaction typically occurs under reflux conditions in anhydrous ethanol, which enhances nucleophilic attack on the carbon atom bonded to bromine.
  • Electrophilic Aromatic Substitution: The compound can undergo further functionalization of the aromatic ring by electrophiles. This reaction can be facilitated by reagents such as bromine or chlorine in solvents like carbon tetrachloride under controlled temperature conditions .

The synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone can be achieved through several methods:

  • Bromination and Chlorination of Acetophenone Derivatives: A common synthetic route involves brominating 2-chloroacetophenone using bromine in the presence of aluminum chloride as a catalyst. This reaction is typically performed in carbon tetrachloride at low temperatures to control the rate and minimize side reactions .
  • One-Pot Reactions: Recent advancements have introduced one-pot strategies that simplify the synthesis process by combining multiple steps into a single reaction vessel, improving efficiency and yield .

2-Bromo-1-(3-chlorophenyl)ethanone serves various applications in different fields:

  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
  • Medicinal Chemistry: Due to its potential biological activity, it is utilized in drug development processes aimed at discovering new therapeutic agents.
  • Material Science: The compound is also used in synthesizing polymers and materials with specific properties tailored for industrial applications.

Interaction studies involving 2-Bromo-1-(3-chlorophenyl)ethanone focus on its reactivity with nucleophiles and electrophiles. The unique positioning of bromine and chlorine atoms on the phenyl ring affects how the compound interacts with various reagents, influencing its potential use in organic synthesis and medicinal applications. Studies have shown that compounds with similar structural motifs often exhibit varied interaction profiles, which can be leveraged for specific applications .

Several compounds share structural similarities with 2-Bromo-1-(3-chlorophenyl)ethanone, each exhibiting unique properties:

Compound NameCAS NumberKey Features
2-Bromo-1-(2-chlorophenyl)ethanone5000-66-8Similar structure but different halogen positioning.
2-Bromo-1-(4-bromophenyl)ethanone87427-57-4Contains an additional bromine substituent.
2-Bromo-1-(4-nitrophenyl)ethanone21900-32-3Exhibits nitro group effects on reactivity.
2-Bromo-1-(3-fluorophenyl)ethanone1235711-34-8Fluorine substitution alters electronic properties.

These compounds highlight the influence of substituent positioning on reactivity and biological activity, making each compound unique within its class. The specific arrangement of halogens in 2-Bromo-1-(3-chlorophenyl)ethanone contributes to its distinct reactivity patterns compared to these similar compounds .

2-Bromo-1-(3-chlorophenyl)ethanone (CAS: 41011-01-2) is a halogenated arylketone with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol. The compound features a phenyl ring substituted with a chlorine atom at the meta-position (C3) and a bromine atom at the alpha position of the acetyl group (Figure 1).

Table 1: Key Structural and Nomenclature Data

PropertyValue
IUPAC Name2-Bromo-1-(3-chlorophenyl)ethanone
Common Synonyms3-Chlorophenacyl bromide, α-Bromo-3-chloroacetophenone
Molecular FormulaC₈H₆BrClO
Molecular Weight233.49 g/mol
SMILESC1=CC(=CC(=C1)Cl)C(=O)CBr
InChI KeyKJVRURZDIOVSSQ-UHFFFAOYSA-N

The compound’s structure has been confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. The carbonyl group exhibits a characteristic stretching vibration at ~1,710 cm⁻¹ in IR spectra, while the aromatic protons resonate between δ 7.2–8.4 ppm in ¹H NMR.

Historical Context in Organic Synthesis

First reported in the mid-20th century, 2-bromo-1-(3-chlorophenyl)ethanone emerged as a critical intermediate in the synthesis of heterocyclic compounds. Its utility stems from the reactivity of the α-bromo ketone moiety, which participates in nucleophilic substitutions and cycloadditions. For example, it has been employed in the Bischler–Möhlau indole synthesis, where α-bromoacetophenones react with anilines to form 2-arylindoles.

The compound’s synthesis typically involves halogenation of 3-chloroacetophenone using bromine or brominating agents under controlled conditions. A notable industrial method involves bubbling bromine gas through a solution of 3-chloroacetophenone in acetic acid, yielding the product in >90% purity.

Table 2: Key Synthetic Applications

Reaction TypeApplication Example
Nucleophilic SubstitutionPreparation of thioethers via reaction with thiols
CyclizationSynthesis of furan derivatives using Zn-I₂
Cross-CouplingFormation of 1,4-diketones via Heck-type coupling

Position Within Halogenated Arylketone Class

2-Bromo-1-(3-chlorophenyl)ethanone belongs to the halogenated arylketone family, characterized by a phenyl group bonded to a ketone functional group with halogen substituents. Its reactivity is influenced by two electron-withdrawing groups: the carbonyl oxygen and the alpha-bromine atom. This dual activation makes the compound more electrophilic than non-halogenated analogs, enabling rapid reactions with nucleophiles.

Compared to other halogenated arylketones, such as phenacyl bromide (C₆H₅COCH₂Br), the meta-chlorine substituent in this compound introduces steric and electronic effects that modulate reactivity. For instance, the chlorine atom’s inductive effect slightly deactivates the aromatic ring, reducing susceptibility to electrophilic aromatic substitution while enhancing stability toward oxidation.

Figure 1: Structural Comparison with Related Compounds

  • Phenacyl bromide: Lacks aromatic chlorine, higher volatility.
  • 2-Bromo-4′-chloroacetophenone: Chlorine at para-position, altering electronic distribution.
  • 2,2-Dibromo-3′-chloroacetophenone: Additional bromine increases electrophilicity.

The compound’s solid-state conformation has been studied via X-ray crystallography, revealing a planar carbonyl group and a dihedral angle of 15° between the phenyl and acetyl planes. This geometry optimizes conjugation between the aromatic ring and the carbonyl, stabilizing the molecule.

Color/Form

NEEDLES

XLogP3

3.3

Melting Point

39.5-40 °C

UNII

N62718DTBS

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

41011-01-2

Wikipedia

M-chlorophenacyl bromide

Dates

Modify: 2023-08-16

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